molecular formula C17H20F3N5 B5687799 N-(2-piperidin-1-yl-2-pyridin-3-ylethyl)-4-(trifluoromethyl)pyrimidin-2-amine

N-(2-piperidin-1-yl-2-pyridin-3-ylethyl)-4-(trifluoromethyl)pyrimidin-2-amine

货号 B5687799
分子量: 351.4 g/mol
InChI 键: QJCLTSSJEWJCQK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2-piperidin-1-yl-2-pyridin-3-ylethyl)-4-(trifluoromethyl)pyrimidin-2-amine, commonly known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound has been found to be effective in inhibiting the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research and development.

作用机制

TAK-659 works by inhibiting the activity of Bruton's tyrosine kinase (BTK), an enzyme that is involved in the growth and survival of cancer cells. By blocking the activity of BTK, TAK-659 can prevent the growth and spread of cancer cells, leading to tumor regression and improved survival.
Biochemical and Physiological Effects:
TAK-659 has been found to have several biochemical and physiological effects in preclinical studies. These effects include inhibition of BTK activity, induction of apoptosis, and inhibition of cell proliferation. Additionally, TAK-659 has been shown to be well-tolerated in animal models, with no significant toxicity observed.

实验室实验的优点和局限性

One advantage of TAK-659 is its specificity for BTK, which allows for targeted inhibition of cancer cells without affecting normal cells. Additionally, TAK-659 has been shown to be effective in combination with other cancer treatments, making it a promising candidate for combination therapy. However, one limitation of TAK-659 is its potential to develop resistance over time, which may limit its long-term efficacy.

未来方向

There are several future directions for research on TAK-659. One area of focus is the development of combination therapies that include TAK-659, as well as the identification of biomarkers that can predict response to treatment. Additionally, further studies are needed to evaluate the long-term safety and efficacy of TAK-659 in clinical trials, as well as its potential use in other types of cancer.

合成方法

The synthesis of TAK-659 involves several steps, including the preparation of intermediate compounds and the coupling of these compounds to form the final product. The process begins with the synthesis of 2-(piperidin-1-yl)pyridine, which is then coupled with 2-bromoethyl trifluoromethylpyrimidine to form the intermediate compound N-(2-piperidin-1-yl-2-pyridin-3-ylethyl)-4-bromo-2-trifluoromethylpyrimidine. This intermediate is then reacted with sodium azide to form the final product, TAK-659.

科学研究应用

TAK-659 has been extensively studied for its potential use in the treatment of various types of cancer, including lymphoma, leukemia, and multiple myeloma. In preclinical studies, TAK-659 has been found to be effective in inhibiting the growth of cancer cells and inducing apoptosis, or programmed cell death. Additionally, TAK-659 has been shown to be effective in combination with other cancer treatments, such as chemotherapy and radiation therapy.

属性

IUPAC Name

N-(2-piperidin-1-yl-2-pyridin-3-ylethyl)-4-(trifluoromethyl)pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F3N5/c18-17(19,20)15-6-8-22-16(24-15)23-12-14(13-5-4-7-21-11-13)25-9-2-1-3-10-25/h4-8,11,14H,1-3,9-10,12H2,(H,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJCLTSSJEWJCQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(CNC2=NC=CC(=N2)C(F)(F)F)C3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F3N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。